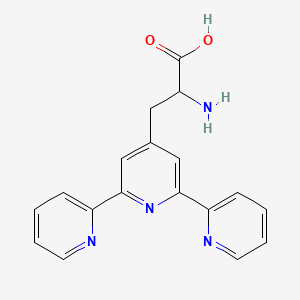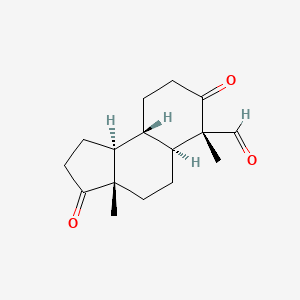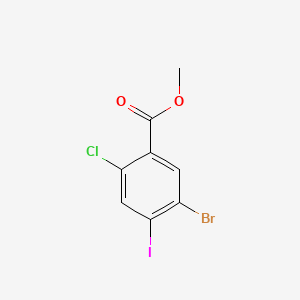
2-Bromolysergic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It was first synthesized by Franz Troxler and Albert Hofmann in 1957 . Unlike its more famous counterpart, lysergic acid diethylamide (LSD), 2-bromolysergic acid does not produce hallucinogenic effects . This compound has garnered interest for its potential therapeutic applications, particularly in the treatment of cluster headaches .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromolysergic acid involves the controlled bromination of lysergic acid. The process typically includes the following steps :
Bromination: Lysergic acid is contacted with bromotrimethylsilane (TMSBr) and dimethylsulfoxide (DMSO) to form this compound.
Amidation: The this compound is then reacted with diethylamine and an amide coupling reagent to form this compound diethylamide.
Purification: The mixture is filtered, and the this compound diethylamide is allowed to precipitate, followed by further purification steps to ensure pharmaceutical-grade quality.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromolysergic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation/Reduction: Specific reagents and conditions depend on the desired modification but may include standard oxidizing or reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Applications De Recherche Scientifique
2-Bromolysergic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-bromolysergic acid involves its interaction with serotonin receptors. It acts as a serotonin 5-HT2A receptor antagonist, blocking the effects of LSD without producing hallucinogenic effects . This interaction is believed to be responsible for its therapeutic effects in treating cluster headaches .
Comparaison Avec Des Composés Similaires
Lysergic Acid Diethylamide (LSD): Unlike 2-bromolysergic acid, LSD is a potent hallucinogen.
6-Allyl-6-nor-lysergic Acid Diethylamide (AL-LAD): A derivative with similar structural properties but different pharmacological effects.
Uniqueness: this compound is unique in its ability to block serotonin receptors without inducing hallucinogenic effects, making it a valuable compound for therapeutic research .
Propriétés
Formule moléculaire |
C16H15BrN2O2 |
|---|---|
Poids moléculaire |
347.21 g/mol |
Nom IUPAC |
(6aR,9R)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid |
InChI |
InChI=1S/C16H15BrN2O2/c1-19-7-8(16(20)21)5-10-9-3-2-4-12-14(9)11(6-13(10)19)15(17)18-12/h2-5,8,13,18H,6-7H2,1H3,(H,20,21)/t8-,13-/m1/s1 |
Clé InChI |
IPSOSLBLNUSDJQ-AMIZOPFISA-N |
SMILES isomérique |
CN1C[C@@H](C=C2[C@H]1CC3=C(NC4=CC=CC2=C34)Br)C(=O)O |
SMILES canonique |
CN1CC(C=C2C1CC3=C(NC4=CC=CC2=C34)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B15290377.png)



![2,2-Difluoro-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B15290398.png)
![ethyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B15290403.png)
![sodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonic acid](/img/structure/B15290405.png)






